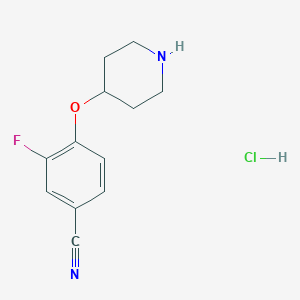

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Vue d'ensemble

Description

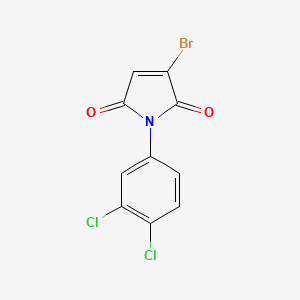

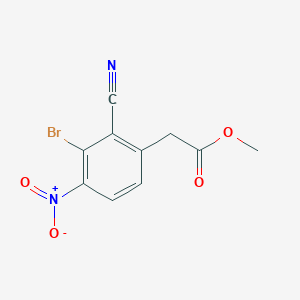

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O and a molecular weight of 256.70 . It is often used for research purposes .

Synthesis Analysis

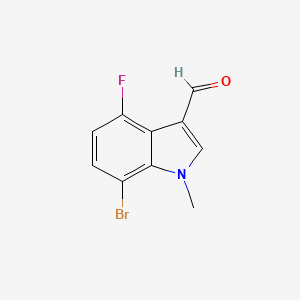

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been reported . The target products were obtained with 55–92% yields in relatively short reaction times .Applications De Recherche Scientifique

Neuroleptic Agent Synthesis

- Labelling of Neuroleptic Butyrophenones : 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for metabolic studies. This involved the reaction of 1-Benzyl-4-piperidone-2-14C with 3-trifluoromethylphenyl-magnesium bromide, followed by hydrogenolysis and other steps (Nakatsuka, Kawahara, & Yoshitake, 1981).

Antagonist in Histamine Receptors

- Histamine H3 Antagonists : Compounds containing a 4-phenoxypiperidine core, which behaves as a conformationally restricted version of the 3-amino-1-propanol moiety, were potent H(3) antagonists. One such compound showed efficacy in a rat EEG model of wakefulness (Dvorak et al., 2005).

Synthesis of Potent Acetylcholinesterase Inhibitors

- 1,2‐Benzisoxazoles Synthesis : A method for synthesizing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride was developed, which is a potent acetylcholinesterase inhibitor (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).

Synthesis of 5-HT2 Antagonist

- Syntheses of Piperidines with 5-HT2 Antagonist Activity : The synthesis of 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines was described, showing potent 5-HT2 antagonist activity in vitro (Watanabe, Yoshiwara, & Kanao, 1993).

Antimicrobial Studies

- Bisthiourea Derivatives : Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized and showed anti-inflammatory and antimicrobial activities (Kumara, Vardhan, Kumar, & Gowda, 2017).

Corrosion Inhibition Studies

- Quantum Chemical and Molecular Dynamic Simulation Studies : Piperidine derivatives were studied for their adsorption and corrosion inhibition properties on the corrosion of iron (Kaya et al., 2016).

HIV-1 Entry Inhibitors

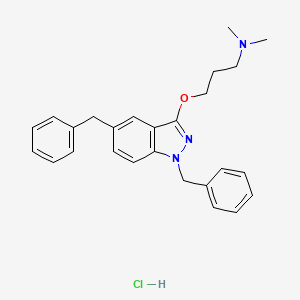

- CCR5 Antagonist-Based HIV-1 Inhibitors : Novel 1,4-disubstituted piperidine/piperazine derivatives were synthesized and evaluated for in vitro activities against HIV-1, showing potent anti-HIV-1 activities (Dong et al., 2012).

Synthesis of Deoxycytidine Kinase Inhibitors

- Synthesis of Key Intermediate : A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, was described (Zhang et al., 2009).

Propriétés

IUPAC Name |

3-fluoro-4-piperidin-4-yloxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOWYLKXDEMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)